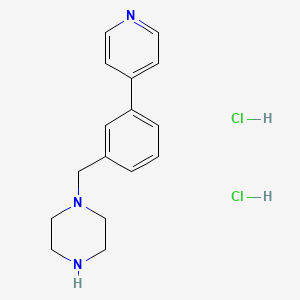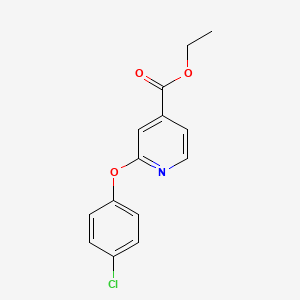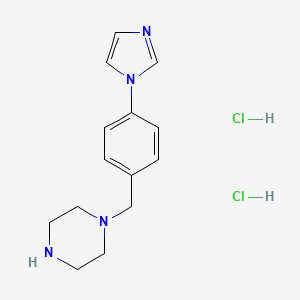
1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride (1-(4-IBP-DHC)) is a synthetic compound that has been used in a variety of scientific research applications. It is a piperazine derivative that contains a benzyl group and an imidazole moiety. 1-(4-IBP-DHC) has been used in a variety of applications such as in the synthesis of peptides, as an inhibitor of protein tyrosine kinases, and as a modulator of the G-protein coupled receptor (GPCR) signaling pathway.
科学的研究の応用
1-(4-IBP-DHC) has been used in a variety of scientific research applications. It has been used as an inhibitor of protein tyrosine kinases, as a modulator of the G-protein coupled receptor (1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%) signaling pathway, and as a tool to study the structure and function of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s. In addition, 1-(4-IBP-DHC) has been used in the synthesis of peptides, as a probe for measuring the activity of enzymes, and as a tool to study the structure and function of enzymes.
作用機序
1-(4-IBP-DHC) binds to and modulates the activity of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s by acting as an inverse agonist. It binds to the allosteric site of the receptor, which prevents the receptor from activating its downstream signaling pathways. In addition, 1-(4-IBP-DHC) binds to and inhibits the activity of protein tyrosine kinases, which prevents the activation of their downstream signaling pathways.
Biochemical and Physiological Effects
1-(4-IBP-DHC) has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s, which can have a variety of effects on the body. For example, it has been shown to modulate the activity of the serotonin receptor, which can affect mood and behavior. In addition, 1-(4-IBP-DHC) has been shown to inhibit the activity of protein tyrosine kinases, which can affect a variety of cellular processes such as cell proliferation and differentiation.
実験室実験の利点と制限
1-(4-IBP-DHC) has a number of advantages for use in laboratory experiments. It is a relatively stable compound that can be stored for long periods of time. In addition, it is relatively easy to synthesize and can be used in a variety of applications. However, 1-(4-IBP-DHC) also has some limitations. It is a relatively weak inhibitor of protein tyrosine kinases and 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s, which can make it difficult to study the effects of these molecules.
将来の方向性
1-(4-IBP-DHC) has a number of potential future directions. It could be used to study the structure and function of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s and protein tyrosine kinases in more detail. In addition, it could be used to study the effects of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s and protein tyrosine kinases on various physiological processes such as cell proliferation and differentiation. Finally, it could be used to develop more potent inhibitors of 1-(4-Imidazol-1-yl-benzyl)-piperazine dihydrochloride, 95%s and protein tyrosine kinases, which could be used in the development of new therapies for a variety of diseases.
合成法
1-(4-IBP-DHC) is synthesized via a two-step process. In the first step, 4-imidazol-1-yl-benzyl-piperazine is synthesized from the reaction of 4-methoxy-benzyl-piperazine and 1-chloro-4-imidazole. In the second step, the 4-imidazol-1-yl-benzyl-piperazine is reacted with hydrochloric acid to form 1-(4-IBP-DHC).
特性
IUPAC Name |
1-[(4-imidazol-1-ylphenyl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c1-3-14(18-10-7-16-12-18)4-2-13(1)11-17-8-5-15-6-9-17;;/h1-4,7,10,12,15H,5-6,8-9,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIXHHDYPPIVEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)N3C=CN=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


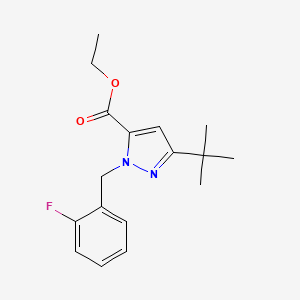


![3-(3-Fluoro-phenyl)-1,3a,4,5,6,7-hexahydro-pyrazolo[1,5-a]pyrazine, 95%](/img/structure/B6288289.png)
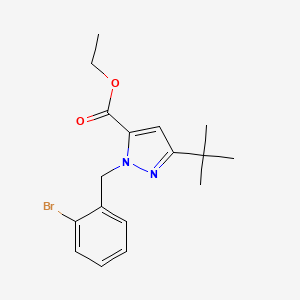
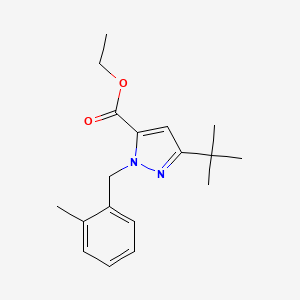

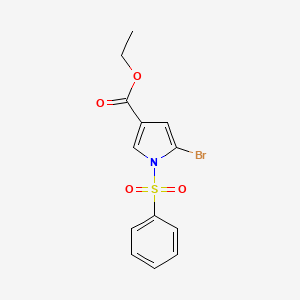

![1-[6-(2-Chloro-4-trifluoromethyl-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6288352.png)
